molecular formula C17H23N3O2S B2652332 4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 432508-02-6

4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2652332
CAS No.: 432508-02-6
M. Wt: 333.45
InChI Key: DCRPMFYOSYJFIB-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylphenoxy group and a thiadiazole ring, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to introduce the phenoxy group.

    Synthesis of the thiadiazole ring: The thiadiazole ring is synthesized by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.

    Coupling reaction: The final step involves coupling the tert-butylphenoxy intermediate with the thiadiazole ring using a coupling agent such as a carbodiimide to form the desired butanamide compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy or thiadiazole rings are replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can be compared with other similar compounds, such as:

    4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanoic acid: This compound has a carboxylic acid group instead of an amide group, leading to different chemical properties and reactivity.

    4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, a compound featuring a thiadiazole moiety, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H23N3O2S
  • Molecular Weight : 333.45 g/mol
  • CAS Number : 312514-45-7

Structure

The compound consists of a butanamide backbone substituted with a thiadiazole ring and a tert-butylphenoxy group. The presence of the thiadiazole moiety is significant as it is associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various bacterial and fungal strains:

  • Bacterial Activity :
    • Compounds with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics like ofloxacin and cefepime .
  • Fungal Activity :
    • Studies have reported antifungal activity against Candida albicans and Aspergillus niger, with some derivatives showing MIC values comparable to fluconazole .

Structure-Activity Relationship (SAR)

The biological efficacy of thiadiazole derivatives is influenced by structural modifications. For example:

  • Substituents on the Phenyl Ring : The presence of halogen or oxygenated substituents enhances antibacterial activity, particularly against Gram-positive bacteria .
  • Thiadiazole Variants : The introduction of different functional groups at specific positions on the thiadiazole ring can lead to significant changes in biological activity. For instance, compounds with nitro or halogen substituents generally exhibit improved potency .

Study 1: Antimicrobial Efficacy Evaluation

A series of 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial properties. The study found that compounds similar to this compound showed promising results against both bacterial and fungal strains. Notably:

CompoundBacterial StrainMIC (μg/mL)Fungal StrainMIC (μg/mL)
AE. coli31.25C. albicans32.6
BS. aureus62.5A. niger42

This data suggests that structural modifications can lead to enhanced biological activity.

Study 2: Molecular Docking Studies

Molecular docking studies conducted on related thiadiazole compounds indicated strong binding affinities to target enzymes involved in bacterial cell wall synthesis and fungal growth pathways. This supports the hypothesis that these compounds could serve as effective antimicrobial agents through specific interactions at the molecular level .

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-12-19-20-16(23-12)18-15(21)6-5-11-22-14-9-7-13(8-10-14)17(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRPMFYOSYJFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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